molecular formula C18H21NO2 B12678260 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol CAS No. 85153-90-8

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol

Cat. No.: B12678260
CAS No.: 85153-90-8
M. Wt: 283.4 g/mol
InChI Key: ONYKSPDQQPOMEU-RDTXWAMCSA-N
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Description

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, and it is known for its significant pharmacological properties. It is often used as a reference standard in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the following steps:

    Starting Material: Thebaine, a naturally occurring opiate, is often used as the starting material.

    Demethylation: Thebaine undergoes demethylation to produce oripavine.

    Methoxylation: Oripavine is then methoxylated to introduce the methoxy group at the 3-position.

    Dehydrogenation: The final step involves dehydrogenation to form the tetradehydro structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields more saturated morphinan derivatives.

    Substitution: Results in various functionalized morphinan compounds.

Scientific Research Applications

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its interaction with biological receptors, particularly opioid receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.

    Industry: Utilized in the production of semi-synthetic opioids and other related compounds.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the modulation of pain signals and other physiological responses. The molecular targets include the μ-opioid receptor, which is responsible for its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opiate with similar analgesic properties.

    Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and analgesic.

    Thebaine: A precursor in the synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol and other semi-synthetic opioids.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its tetradehydro structure and methoxy group at the 3-position differentiate it from other morphinan derivatives, leading to unique interactions with opioid receptors and distinct therapeutic potential.

Properties

CAS No.

85153-90-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(1R,9R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,12-pentaen-3-ol

InChI

InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-7,14,20H,8-11H2,1-2H3/t14-,18-/m1/s1

InChI Key

ONYKSPDQQPOMEU-RDTXWAMCSA-N

Isomeric SMILES

CN1CC[C@]23CC=CC=C2[C@H]1CC4=C3C(=C(C=C4)OC)O

Canonical SMILES

CN1CCC23CC=CC=C2C1CC4=C3C(=C(C=C4)OC)O

Origin of Product

United States

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